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Introduction: The Critical Role of Intracellular d4T-
TP Monitoring

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a synthetic thymidine nucleoside analogue,
IS an antiretroviral agent used in the management of Human Immunodeficiency Virus (HIV)
infection.[1][2] As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class,
stavudine's efficacy is not direct. It functions as a prodrug, requiring intracellular
phosphorylation to its active moiety, stavudine triphosphate (d4T-TP).[2][3][4][5] This active
form acts as a competitive inhibitor of the HIV reverse transcriptase and as a chain terminator
upon its incorporation into viral DNA, thereby halting viral replication.[1][3][4][5]

The concentration of intracellular d4T-TP is a critical determinant of the drug's antiretroviral
activity and is also implicated in its associated toxicities, such as mitochondrial toxicity.[1][2]
Therefore, accurate and precise quantification of d4T-TP in relevant cell populations, such as
peripheral blood mononuclear cells (PBMCs), is paramount for pharmacokinetic studies,
therapeutic drug monitoring, and the development of novel antiretroviral strategies.[6][7] This
application note provides a detailed protocol for the quantification of intracellular d4T-TP using
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a robust and sensitive High-Performance Liquid Chromatography (HPLC) method, often
coupled with tandem mass spectrometry (MS/MS).

Principle of the Method

The quantification of intracellular d4T-TP presents analytical challenges due to its polar nature,
low intracellular concentrations, and the complexity of the cellular matrix. A direct measurement
of the triphosphate form is often difficult. The most common and robust approach involves a
multi-step process:

Isolation of Target Cells: PBMCs are the primary targets for HIV replication and are therefore
the most relevant cell type for monitoring intracellular d4T-TP levels.[6][7]

o Cell Lysis and Extraction: An efficient extraction method is crucial to release the intracellular
contents, including d4T-TP, while simultaneously precipitating proteins and other
macromolecules that could interfere with the analysis.[8][9]

o Solid-Phase Extraction (SPE): SPE is employed to isolate and concentrate the triphosphate
nucleotides from the complex cellular lysate.[6][7][10] Anion exchange or graphitized carbon-
based SPE cartridges are commonly used for this purpose.[10][11]

e Enzymatic Dephosphorylation: The isolated d4T-TP is enzymatically converted back to its
parent nucleoside, stavudine. This step is critical as it significantly improves the
chromatographic retention and detection sensitivity of the analyte.[6][7]

o« HPLC-MS/MS Analysis: The resulting stavudine is then quantified using a reversed-phase
HPLC system coupled to a tandem mass spectrometer. This provides the high selectivity and
sensitivity required for measuring the low concentrations of the drug metabolite.[6][7][12]

This indirect measurement strategy, where the triphosphate is converted to the nucleoside for
quantification, is a well-established and validated approach for intracellular nucleotide analysis.
[6I[71[13]

Experimental Workflow

The overall experimental workflow for the quantification of intracellular d4T-TP is depicted in
the following diagram:
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Caption: Workflow for Intracellular d4T-TP Quantification.
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Materials and Reagents

e Chemicals and Solvents:

Stavudine reference standard

[¢]

o Stavudine-triphosphate reference standard
o Stable isotope-labeled internal standard (e.g., [**C, *>Nz]-Stavudine)
o Acetonitrile (HPLC grade)
o Methanol (HPLC grade)
o Water (HPLC grade)
o Formic acid (LC-MS grade)
o Ammonium acetate
o Tris-HCI
o Magnesium chloride
o Alkaline Phosphatase (e.g., from calf intestine)
o Ficoll-Paque PLUS
e Supplies:

Human whole blood collected in EDTA tubes

[¢]

o

Peripheral blood mononuclear cells (PBMCs)

o

Solid-phase extraction (SPE) cartridges (e.g., Strong Anion Exchange)

[¢]

Centrifuge tubes

[¢]

Pipettes and tips
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o HPLC vials

Detailed Protocols
PBMC Isolation and Cell Counting

» Rationale: PBMCs are isolated from whole blood to ensure that the analysis is performed on
the target cell population. Accurate cell counting is essential for normalizing the final d4T-TP
concentration.

e Protocol:

o

Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
o Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll
interface.

o Collect the mononuclear cell layer and transfer to a new tube.
o Wash the cells twice with PBS, centrifuging at 100-250 x g for 10 minutes.
o Resuspend the cell pellet in a known volume of PBS.

o Determine the cell count and viability using a hemocytometer and Trypan blue exclusion or
an automated cell counter.

Intracellular Nucleotide Extraction

o Rationale: A cold organic solvent, such as acetonitrile or methanol, is used to lyse the cells
and precipitate proteins while keeping the nucleotides in solution.[8][9] This method is rapid
and efficient.[9]

e Protocol:

o Aliquot a known number of PBMCs (e.g., 10 x 10° cells) into a microcentrifuge tube.
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o Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

o Discard the supernatant.

o Add 500 pL of ice-cold 70% methanol (or acetonitrile) containing the internal standard.
o Vortex vigorously for 1 minute to ensure complete cell lysis.

o Incubate on ice for 10 minutes.

o Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

o Carefully transfer the supernatant (containing d4T-TP) to a new tube.

Solid-Phase Extraction (SPE) of Triphosphates

o Rationale: SPE is used to isolate and concentrate the triphosphate nucleotides from the
cellular extract. A strong anion exchange (SAX) sorbent is commonly used to retain the
negatively charged phosphate groups of d4T-TP.

e Protocol:

o Condition a SAX SPE cartridge by washing with 1 mL of methanol followed by 1 mL of
water.

o Equilibrate the cartridge with 1 mL of a low ionic strength buffer (e.g., 10 mM ammonium
acetate).

o Load the supernatant from the extraction step onto the SPE cartridge.

o Wash the cartridge with 1 mL of the low ionic strength buffer to remove weakly bound
impurities.

o Elute the triphosphate nucleotides with 1 mL of a high ionic strength buffer (e.g., 500 mM
ammonium acetate).

o Dry the eluate under a stream of nitrogen or by lyophilization.
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Enzymatic Dephosphorylation

o Rationale: The eluted d4T-TP is converted to stavudine using alkaline phosphatase. This is a
crucial step to improve the analyte's chromatographic properties and detection sensitivity.

e Protocol:

o Reconstitute the dried eluate in 100 pL of a suitable buffer (e.g., 100 mM Tris-HCI with 10
mM MgClz, pH 9.0).

o Add 10 units of alkaline phosphatase.

o Incubate at 37°C for 60 minutes.

o Stop the reaction by adding 10 pL of 10% formic acid.

o Centrifuge at 16,000 x g for 5 minutes to pellet any precipitate.

o Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

o Rationale: A reversed-phase HPLC method is used to separate stavudine from other
components in the sample. Tandem mass spectrometry provides the necessary selectivity
and sensitivity for accurate quantification.

HPLC Conditions
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Parameter

Value

Column

C18 column (e.g., 100 x 2.1 mm, 1.8 um)

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

0.1% Formic acid in acetonitrile

Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min

Injection Volume 5puL

Column Temperature 40°C

E - ondit

Parameter

Value

lonization Mode

Electrospray lonization (ESI), Positive

Scan Type

Multiple Reaction Monitoring (MRM)

MRM Transitions

Stavudine:m/z 225.1 - 126.1 Internal Standard:
(adjust for specific IS)

Collision Energy

Optimize for specific instrument

Source Temperature

500°C

Method Validation

The analytical method should be validated according to the guidelines from the U.S. Food and
Drug Administration (FDA) and the International Council for Harmonisation (ICH).[14][15][16]

[17] Key validation parameters include:

o Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte

in the presence of other components in the sample.

» Linearity and Range: The concentration range over which the method is accurate and

precise. A typical range for d4T-TP (measured as stavudine) is 50-45,000 pg/sample.[6][7]
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e Accuracy and Precision: The closeness of the measured value to the true value (accuracy)
and the degree of scatter between a series of measurements (precision). Inter- and intra-
assay precision should be less than 15% (20% at the LLOQ).[6][7][18]

o Recovery: The efficiency of the extraction process. Extraction recovery for d4T-TP is typically
around 83%.[6][7]

o Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

 Stability: The stability of the analyte in the biological matrix under different storage and
processing conditions.

A summary of typical validation results is presented below:

Validation Parameter Acceptance Criteria Typical Performance
Linearity (r?) >0.99 > 0.995

Accuracy 85-115% (80-120% at LLOQ) 95-105%

Precision (%CV) < 15% (< 20% at LLOQ) <10%

Extraction Recovery Consistent and reproducible ~83%

Data Analysis and Reporting

The concentration of d4T-TP in the original PBMC sample is calculated using the following
formula:

Concentration (fmol/10° cells) = (Concentration from calibration curve (ng/mL) * Final sample
volume (mL)) / (Molecular weight of stavudine (ng/fmol) * Number of cells (in millions))

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of
intracellular stavudine triphosphate in PBMCs. The method, which involves cell isolation,
nucleotide extraction, solid-phase extraction, enzymatic dephosphorylation, and HPLC-MS/MS
analysis, is sensitive, selective, and suitable for pharmacokinetic and pharmacodynamic
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studies. Adherence to the detailed protocols and proper method validation are crucial for

obtaining accurate and reliable results that can inform our understanding of stavudine's

therapeutic effects and toxicities.

References

e Patsnap Synapse. (2024, July 17). What is the mechanism of Stavudine? Retrieved from

[Link]

Medical Pharmacology. (n.d.). Stavudine (d4T, Zerit). Retrieved from [Link]

R Discovery. (n.d.). What are the mechanisms of action of STAVUDINE in ZERIT therapy?
Retrieved from [Link]

U.S. Food and Drug Administration. (n.d.). STAVUDINE CAPSULES, USP.
Accessdata.fda.gov. Retrieved from [Link]

Wikipedia. (n.d.). Stavudine. Retrieved from [Link]

Beaudry, F., et al. (2000). Simultaneous quantitation of the 5'-triphosphate metabolites of
zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected
patients by high-performance liquid chromatography tandem mass spectrometry. Journal of
the American Society for Mass Spectrometry, 11(12), 1134-1143. Retrieved from [Link]

PubMed. (2000). Simultaneous quantitation of the 5'-triphosphate metabolites of zidovudine,
lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by
high-performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Journal of Food and Drug Analysis. (2006). Analysis of antiretroviral drugs in biological
matrices for therapeutic drug monitoring. Retrieved from [Link]

ResearchGate. (n.d.). Determination of stavudine in human plasma and urine by high-
performance liquid chromatography using a reduced sample volume. Retrieved from [Link]

Pabst, M., et al. (2010). Nucleotide and Nucleotide Sugar Analysis by Liquid
Chromatography-Electrospray lonization-Mass Spectrometry on Surface-Conditioned Porous
Graphitic Carbon. Analytical Chemistry, 82(23), 9782-9788. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://synapse.patsnap.com/news/what-is-the-mechanism-of-stavudine
https://www.pharmacology2000.com/antiviral/aids/aids-agents/aids6.htm
https://discovery.researcher.life/faq/what-are-the-mechanisms-of-action-of-stavudine-in-zerit-therapy/Tiwari-et-al-2020
https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/075932s020,075933s019lbl.pdf
https://en.wikipedia.org/wiki/Stavudine
https://pubs.acs.org/doi/10.1021/mas0001781
https://pubmed.ncbi.nlm.nih.gov/11120286/
https://www.jfda-online.com/journal/vol/14/issue/2
https://www.researchgate.net/publication/11388487_Determination_of_stavudine_in_human_plasma_and_urine_by_high-performance_liquid_chromatography_using_a_reduced_sample_volume
https://pubs.acs.org/doi/10.1021/ac102255q
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13401449?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

ResearchGate. (n.d.). Determination of nucleoside analog mono-, di-, and tri-phosphates in
cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. Retrieved
from [Link]

Oxford Academic. (1989). Extraction of intracellular nucleosides and nucleotides with
acetonitrile. Clinical Chemistry, 35(1), 61-64. Retrieved from [Link]

Research Paper. (1989). Extraction of intracellular nucleosides and nucleotides with
acetonitrile. Retrieved from [Link]

PubMed. (2010). Efficient solid-phase chemical synthesis of 5'-triphosphates of DNA, RNA,
and their analogues. Retrieved from [Link]

MDPI. (n.d.). Current Nucleic Acid Extraction Methods and Their Implications to Point-of-
Care Diagnostics. Retrieved from [Link]

SciSpace. (2017, July 12). Current Nucleic Acid extraction methods and their implications to
point-of-care diagnostics. Retrieved from [Link]

Semantic Scholar. (2021, March 20). Analysis of Nucleosides and Nucleotides in Plants: An
Update on Sample Preparation and LC-MS Techniques. Retrieved from [Link]

PubMed. (2007). High throughput LC-MS/MS method for simultaneous quantification of
lamivudine, stavudine and nevirapine in human plasma. Retrieved from [Link]

U.S. Food and Drug Administration. (2019, September 5). Guidelines for the Validation of
Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from
[Link]

University of Washington Bioengineering. (2020, October 26). Fast and sensitive HPLC—
MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates
from tissue and cells. Retrieved from [Link]

American Society for Microbiology. (n.d.). Lack of Evidence for In Vivo Transformation of
Zidovudine Triphosphate to Stavudine Triphosphate in Human Immunodeficiency Virus-
Infected Patients. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.researchgate.net/publication/280935515_Determination_of_nucleoside_analog_mono-_di-_and_tri-phosphates_in_cellular_matrix_by_solid_phase_extraction_and_ultra-sensitive_LC-MSMS_detection
https://academic.oup.com/clinchem/article-abstract/35/1/61/5657494
https://researchpaper.com/extraction-of-intracellular-nucleosides-and-nucleotides-with-acetonitrile-1989-10-10-10-10-10-10-10-10-10-10-10-10-10-10-10-10-10-10-10-10-10-10-10-10/
https://pubmed.ncbi.nlm.nih.gov/20402484/
https://www.mdpi.com/2075-4418/7/3/54
https://typeset.io/papers/current-nucleic-acid-extraction-methods-and-their-1j0x8z9q
https://www.semanticscholar.org/paper/Analysis-of-Nucleosides-and-Nucleotides-in-Plants%3A-Arbona-Matus/1b3f9b8c0a8e9d3b4e5f6a7b8c9d0e1f2a3b4c5d
https://pubmed.ncbi.nlm.nih.gov/17400301/
https://www.fda.gov/science-research/laboratory-methods/guidelines-validation-analytical-methods-using-nucleic-acid-sequence-based-technologies
https://bioe.uw.edu/fast-and-sensitive-hplc-ms-ms-method-for-direct-quantification-of-intracellular-deoxyribonucleoside-triphosphates-from-tissue-and-cells/
https://journals.asm.org/doi/10.1128/AAC.48.10.4035-4040.2004
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13401449?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Federal Register. (2024, March 7). Q2(R2) Validation of Analytical Procedures and Q14
Analytical Procedure Development; International Council for Harmonisation; Guidances for
Industry; Availability. Retrieved from [Link]

e GRCTS. (2019, April 1). GRCTS Webinar: Validation of Analytical Methods according to the
New FDA Guidance. Retrieved from [Link]

o Frontiers. (n.d.). A modular method for the extraction of DNA and RNA, and the separation of
DNA pools from diverse environmental sample types. Retrieved from [Link]

e U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of
Analytical Procedures: Methodology. Retrieved from [Link]

e SciELO. (n.d.). Development and validation of RP-HPLC method for simultaneous
determination of lamivudine, stavudine, and zidovudine in perfusat. Retrieved from [Link]

o Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
Retrieved from [Link]

e Redalyc. (n.d.). Validation of high-performance liquid chromatography methods for
determination of zidovudine, stavudine, lamivudine and indinavir in human plasma. Retrieved
from [Link]

e MDPI. (2025, July 3). A Novel HPLC-MS/MS Method for the Intracellular Quantification of the
Active Triphosphate Metabolite of Remdesivir: GS-443902. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. What is the mechanism of Stavudine? [synapse.patsnap.com]
e 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

o 3. discovery.researcher.life [discovery.researcher.life]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://www.federalregister.gov/documents/2024/03/07/2024-04828/q2r2-validation-of-analytical-procedures-and-q14-analytical-procedure-development-international
https://www.youtube.com/watch?v=5x-B7lB-27o
https://www.frontiersin.org/articles/10.3389/fmicb.2014.00366/full
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2b-validation-analytical-procedures-methodology
https://www.scielo.br/j/rbcf/a/7Z8yYJ3x9y6K8Q4X3z3yYJk/?lang=en
https://www.labmanager.com/ich-and-fda-guidelines-for-analytical-method-validation-31129
https://www.redalyc.org/pdf/1698/169815598007.pdf
https://www.mdpi.com/1424-8247/15/7/805
https://www.benchchem.com/product/b13401449?utm_src=pdf-custom-synthesis#bc-rfq
https://synapse.patsnap.com/article/what-is-the-mechanism-of-stavudine
https://www.pharmacology2000.com/Antiviral/antiviral606.htm
https://discovery.researcher.life/questions/what-are-the-mechanisms-of-action-of-stavudine-in-zerit-therapy/ac3692fd66923f29fbcb678fe45cae10e99a20c1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13401449?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4. accessdata.fda.gov [accessdata.fda.gov]
5. Stavudine - Wikipedia [en.wikipedia.org]
6. pubs.acs.org [pubs.acs.org]

7. Simultaneous quantitation of the 5'-triphosphate metabolites of zidovudine, lamivudine,
and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-
performance liquid chromatography tandem mass spectrometry - PubMed
[pubmed.ncbi.nim.nih.gov]

8. academic.oup.com [academic.oup.com]
9. oipub.com [oipub.com]

10. researchgate.net [researchgate.net]
11. pubs.acs.org [pubs.acs.org]

12. High throughput LC-MS/MS method for simultaneous quantification of lamivudine,
stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nim.nih.gov]

13. Lack of Evidence for In Vivo Transformation of Zidovudine Triphosphate to Stavudine
Triphosphate in Human Immunodeficiency Virus-Infected Patients - PMC
[pmc.ncbi.nlm.nih.gov]

14. fda.gov [fda.gov]

15. Federal Register :: Q2(R2) Validation of Analytical Procedures and Q14 Analytical
Procedure Development; International Council for Harmonisation; Guidances for Industry;
Avalilability [federalregister.gov]

16. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA
Academy [gmp-compliance.org]

17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager
[labmanager.com]

18. bioe.uw.edu [bioe.uw.edu]

To cite this document: BenchChem. [Application Note: Quantification of Intracellular
Stavudine Triphosphate by High-Performance Liquid Chromatography]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b13401449/docs#application-note-quantification-of-
intracellular-stavudine-triphosphate-by-high-performance-liquid-chromatography]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/pepfar/078775PI.pdf
https://en.wikipedia.org/wiki/Stavudine
https://pubs.acs.org/doi/10.1016/S1044-0305%2800%2900178-1
https://pubmed.ncbi.nlm.nih.gov/11118121/
https://pubmed.ncbi.nlm.nih.gov/11118121/
https://pubmed.ncbi.nlm.nih.gov/11118121/
https://pubmed.ncbi.nlm.nih.gov/11118121/
https://academic.oup.com/clinchem/article-abstract/35/1/48/5662545
https://oipub.com/paper/58156156
https://www.researchgate.net/publication/51453710_Determination_of_nucleoside_analog_mono-_di-_and_tri-phosphates_in_cellular_matrix_by_solid_phase_extraction_and_ultra-sensitive_LC-MSMS_detection
https://pubs.acs.org/doi/pdf/10.1021/ac101975k
https://pubmed.ncbi.nlm.nih.gov/17481969/
https://pubmed.ncbi.nlm.nih.gov/17481969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1426443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1426443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1426443/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.federalregister.gov/documents/2024/03/07/2024-04834/q2r2-validation-of-analytical-procedures-and-q14-analytical-procedure-development-international
https://www.federalregister.gov/documents/2024/03/07/2024-04834/q2r2-validation-of-analytical-procedures-and-q14-analytical-procedure-development-international
https://www.federalregister.gov/documents/2024/03/07/2024-04834/q2r2-validation-of-analytical-procedures-and-q14-analytical-procedure-development-international
https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q2b-validation-of-analytical-procedures-methodology
https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q2b-validation-of-analytical-procedures-methodology
https://www.labmanager.com/ich-and-fda-guidelines-for-analytical-method-validation-34252
https://www.labmanager.com/ich-and-fda-guidelines-for-analytical-method-validation-34252
https://bioe.uw.edu/fast-and-sensitive-hplc-msms-method-for-direct-quantification-of-intracellular-deoxyribonucleoside-triphosphates-from-tissue-and-cells/
https://www.benchchem.com/product/b13401449/docs#application-note-quantification-of-intracellular-stavudine-triphosphate-by-high-performance-liquid-chromatography
https://www.benchchem.com/product/b13401449/docs#application-note-quantification-of-intracellular-stavudine-triphosphate-by-high-performance-liquid-chromatography
https://www.benchchem.com/product/b13401449/docs#application-note-quantification-of-intracellular-stavudine-triphosphate-by-high-performance-liquid-chromatography
https://www.benchchem.com/product/b13401449/docs#application-note-quantification-of-intracellular-stavudine-triphosphate-by-high-performance-liquid-chromatography
https://www.benchchem.com/product/b13401449/docs#application-note-quantification-of-intracellular-stavudine-triphosphate-by-high-performance-liquid-chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13401449?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/product/b13401449?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13401449?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

